Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-
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Overview
Description
Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-: is a synthetic organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . It is characterized by the presence of a hydroxy group and a tetrahydropyran-2-yloxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- typically involves the reaction of 2,3-dihydropyran with resacetophenone in the presence of an acid catalyst. The reaction is carried out at room temperature overnight, yielding the desired product with a moderate yield . The use of p-toluenesulfonic acid as a catalyst has been reported to improve the reaction efficiency.
Industrial Production Methods:
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Varied substituted phenyl ethanones
Scientific Research Applications
Chemistry:
In organic chemistry, Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
This compound can be used in the synthesis of bioactive molecules, including potential drug candidates. Its structural features make it a useful scaffold for designing inhibitors or modulators of biological pathways.
Industry:
In the industrial sector, it can be used in the production of specialty chemicals, including fragrances and flavorings, due to its aromatic properties. It also finds applications in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and tetrahydropyran-2-yloxy groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has a methoxy group instead of the tetrahydropyran-2-yloxy group, which can influence its reactivity and applications.
Ethanone, 1-(2-hydroxy-4-ethoxyphenyl)-: Similar structure but with an ethoxy group, affecting its solubility and chemical behavior.
Uniqueness:
Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- is unique due to the presence of the tetrahydropyran-2-yloxy group, which can provide additional stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific chemical properties.
Properties
IUPAC Name |
1-[2-hydroxy-4-(oxan-2-yloxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(14)11-6-5-10(8-12(11)15)17-13-4-2-3-7-16-13/h5-6,8,13,15H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZBNLQMMUTGFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2CCCCO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469268 |
Source
|
Record name | 1-{2-Hydroxy-4-[(oxan-2-yl)oxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111841-07-7 |
Source
|
Record name | 1-{2-Hydroxy-4-[(oxan-2-yl)oxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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